![molecular formula C21H17NO2 B12903419 2H-Pyrano[3,2-g]quinolin-2-one, 8-ethyl-4-methyl-6-phenyl- CAS No. 647841-84-7](/img/structure/B12903419.png)
2H-Pyrano[3,2-g]quinolin-2-one, 8-ethyl-4-methyl-6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one is a heterocyclic compound that belongs to the class of pyranoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core fused with a pyran ring, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-hydroxyquinolin-2-one with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be adjusted to improve the efficiency and cost-effectiveness of the process .
Análisis De Reacciones Químicas
Types of Reactions
8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can lead to the formation of quinoline derivatives with additional carbonyl groups, while reduction can yield more saturated analogs .
Aplicaciones Científicas De Investigación
8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to altered cellular pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Pyrano[2,3-c]pyrazole: Known for its antimicrobial and anticancer properties.
Furo[3,2-c]quinoline: Exhibits significant biological activities, including antimalarial and anti-inflammatory effects
Uniqueness
8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused pyran and quinoline rings contribute to its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
647841-84-7 |
|---|---|
Fórmula molecular |
C21H17NO2 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
8-ethyl-4-methyl-6-phenylpyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C21H17NO2/c1-3-15-10-17(14-7-5-4-6-8-14)18-11-16-13(2)9-21(23)24-20(16)12-19(18)22-15/h4-12H,3H2,1-2H3 |
Clave InChI |
VNILVOASRWCLRZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C2C=C3C(=CC(=O)OC3=CC2=N1)C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



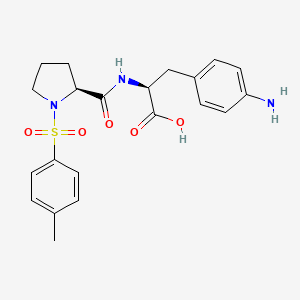
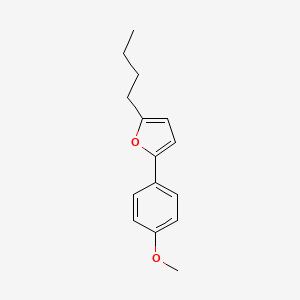
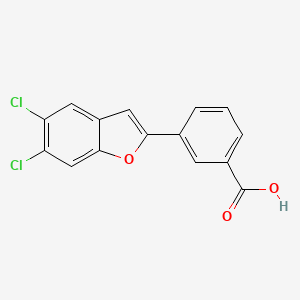
![[(1R,3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol](/img/structure/B12903351.png)
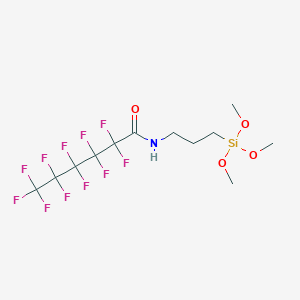
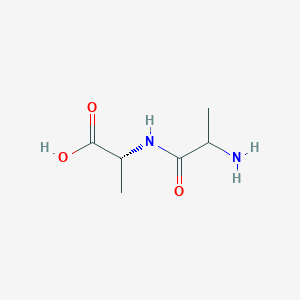

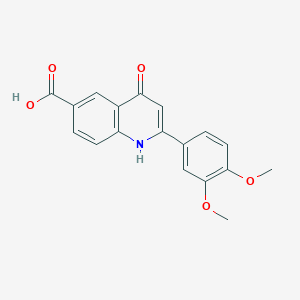

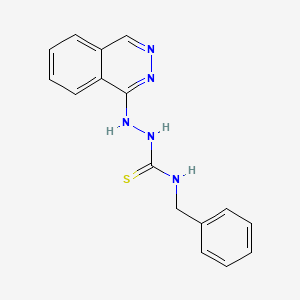
![N-[2-(3-Cyano-8-methyl-quinolin-2-ylamino)-ethyl]-3,4-dimethoxy-benzamide](/img/structure/B12903409.png)
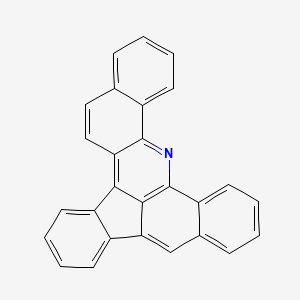
![3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12903416.png)
